[(p-Dodecylphenoxy)methyl]oxirane
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Overview
Description
[(p-Dodecylphenoxy)methyl]oxirane, also known as 4-Dodecylphenylglycidyl ether, is an organic compound with the molecular formula C21H34O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(p-Dodecylphenoxy)methyl]oxirane can be synthesized through the reaction of p-dodecylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[(p-Dodecylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Products: Various substituted compounds can be formed through nucleophilic substitution.
Scientific Research Applications
[(p-Dodecylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological epoxidation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives
Mechanism of Action
The mechanism of action of [(p-Dodecylphenoxy)methyl]oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, depending on the specific application. The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simpler epoxide with a wide range of industrial applications.
Propylene Oxide: Another common epoxide used in the production of polyurethane foams and as a fumigant.
Epichlorohydrin: Used in the synthesis of epoxy resins and as a precursor for other chemicals
Uniqueness
[(p-Dodecylphenoxy)methyl]oxirane is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophobicity and reactivity are desired, such as in surfactants and specialty polymers .
Properties
CAS No. |
34649-59-7 |
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Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-[(4-dodecylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)22-17-21-18-23-21/h13-16,21H,2-12,17-18H2,1H3 |
InChI Key |
MSWONMWDQHSVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
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